molecular formula C9H17NO2S B13825559 Tert-butyl (thietan-3-YL)methylcarbamate

Tert-butyl (thietan-3-YL)methylcarbamate

Cat. No.: B13825559
M. Wt: 203.30 g/mol
InChI Key: ZRHBISQHQGUJJQ-UHFFFAOYSA-N
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Description

Tert-butyl (thietan-3-yl)methylcarbamate is a synthetic intermediate primarily valued in medicinal chemistry and organic synthesis for its role as a building block in the development of more complex molecules. The compound features a carbamate group protected by a tert-butoxycarbonyl (Boc) group, a common and crucial protecting strategy for amines in multi-step synthetic routes. The presence of the thietane ring, a four-membered saturated heterocycle containing sulfur, introduces a unique three-dimensional structure and potential for specific electronic interactions, making it a valuable scaffold in drug discovery efforts. Researchers utilize this reagent in the synthesis of potential pharmaceutical agents, where it can serve as a precursor for molecules targeting a variety of biological pathways. The Boc group can be readily removed under mild acidic conditions to unveil the free amine, allowing for further functionalization and diversification of the molecular core. As with all fine chemicals, proper handling procedures should be observed. This product is strictly for research and development purposes.

Properties

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

tert-butyl N-(thietan-3-ylmethyl)carbamate

InChI

InChI=1S/C9H17NO2S/c1-9(2,3)12-8(11)10-4-7-5-13-6-7/h7H,4-6H2,1-3H3,(H,10,11)

InChI Key

ZRHBISQHQGUJJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CSC1

Origin of Product

United States

Preparation Methods

Preparation from Epichlorohydrin or Epithiochlorohydrin

  • Reaction with Sodium Azide : Epichlorohydrin or epithiochlorohydrin is reacted with sodium azide in the presence of thiourea or thiocyanate salts to form thietan-3-yl azide intermediates. This reaction typically occurs in a biphasic system with water and an aprotic organic solvent (e.g., tetrahydrofuran, benzene, or toluene) at temperatures ranging from 20°C to 60°C over several hours (2 to 20 hours).

  • Reduction to Thietan-3-ylamine : The azide intermediate is then reduced, for example, by catalytic hydrogenation or using magnesia powder in methanol, yielding thietan-3-ylamine with high conversion and yields (~87%).

  • Alternative Routes : Other methods include hydrolysis of thietan-3-nitrile (prepared from epithiochlorohydrin and cyanide salts) to thietan-3-carboxylic acid or amide, followed by Curtius or Lossen rearrangements to obtain the amine.

Advantages and Disadvantages of Routes

Route Starting Material Key Steps Advantages Disadvantages
From 1,3-dichloroacetone via thietan-3-one 1,3-dichloroacetone 3 steps including unstable thietan-3-one intermediate Established method Toxic, volatile intermediates; unstable ketone; inconsistent yields
From serinol Serinol 4 steps with protecting groups Avoids toxic intermediates Expensive starting material; longer synthesis
From epichlorohydrin or epithiochlorohydrin Epichlorohydrin, epithiochlorohydrin Azide substitution, reduction Inexpensive starting materials; fewer steps; scalable Requires handling azides; biphasic reaction optimization

Formation of this compound

Once thietan-3-ylamine is obtained, it is converted into the tert-butyl carbamate derivative by reaction with carbamoylating agents. The common approach involves:

  • Carbamate Formation : Reaction of thietan-3-ylamine with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc2O) under basic conditions to install the tert-butyl carbamate protecting group on the amine nitrogen.

  • Typical Conditions : The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at 0°C to room temperature, with a base like triethylamine or sodium bicarbonate to scavenge the released acid.

  • Purification : The product is purified by standard methods such as extraction, crystallization, or chromatography.

Detailed Research Findings and Data Tables

Stock Solution Preparation Data for Related Compounds

A related compound, tert-butyl ((3-(dibenzylamino)thietan-3-yl)methyl)carbamate, has documented solubility and stock solution preparation data that can inform handling and formulation of this compound:

Mass of Compound Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 mg 2.509 0.5018 0.2509
5 mg 12.5452 2.509 1.2545
10 mg 25.0903 5.0181 2.509

This data assists in preparing precise concentrations for biological or chemical assays.

Reaction Conditions Summary for Thietan-3-ylamine Preparation

Step Reagents/Conditions Temperature Time Yield/Notes
Azide formation Epichlorohydrin + NaN3 + thiourea or KSCN 20–60°C 2–20 hours Biphasic system; good conversion
Azide reduction Catalytic hydrogenation or Mg in MeOH 0°C to RT 4 hours ~87% yield; >98% conversion
Hydrolysis (if nitrile used) Acid or base hydrolysis 40–80°C Several hours Converts nitrile to acid or amide
Curtius/Lossen rearrangement Diphenylphosphoryl azide + heating Elevated temp Hours Converts acid to carbamate or amine

Notes on Analytical Characterization

  • NMR (1H and 13C) and IR spectroscopy are used to confirm structure and purity of intermediates and final carbamate.

  • Mass spectrometry (HRMS) confirms molecular weight and identity.

  • Quantitative NMR with internal standards can be used to determine yields and purity after reactions.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (thietan-3-YL)methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the thietane ring or the carbamate group.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thietane or carbamate derivatives.

Scientific Research Applications

Chemistry: Tert-butyl (thietan-3-YL)methylcarbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a precursor for the development of new drugs or therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications .

Mechanism of Action

The mechanism of action of Tert-butyl (thietan-3-YL)methylcarbamate involves its interaction with specific molecular targets. The thietane ring and carbamate group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares tert-butyl (thietan-3-yl)methylcarbamate with structurally related carbamates, focusing on molecular features, synthesis, reactivity, and applications.

Structural Comparison
Compound Name Core Structure Substituents/Functional Groups CAS Number Molecular Weight Key Features
This compound Thietane (4-membered S-ring) Boc-protected amine 1337882-00-4 217.31* Sulfur atom, moderate ring strain
Tert-butyl (azetidin-3-ylmethyl)carbamate Azetidine (4-membered N-ring) Boc-protected amine 1187929-81-2 228.33 Nitrogen atom, higher ring strain
Tert-butyl (4-bromothiazol-2-yl)methylcarbamate Thiazole (5-membered S,N-ring) Bromo substituent, Boc-protected amine 697299-87-9 293.18 Aromatic heterocycle, Br for coupling
Tert-butyl (3-hydroxycyclobutyl)methylcarbamate Cyclobutane (4-membered C-ring) Hydroxyl group, Boc-protected amine N/A 201.26 Oxygen substituent, high ring strain
Tert-butyl (E)-((6-(2-ethoxyvinyl)benzo[d][1,3]dioxol-5-yl)methyl)carbamate Benzo[d][1,3]dioxole Ethoxyvinyl, Boc-protected amine N/A (denoted as 1f in ) ~327.34* Aromatic system, vinyl group for reactivity

*Calculated based on molecular formula.

Key Observations :

  • Heterocycle Type : The thietane ring distinguishes the main compound from nitrogen-containing azetidine (azetidine derivatives exhibit higher reactivity due to greater ring strain) or aromatic systems like thiazole and benzo[d][1,3]dioxole .
  • Substituent Effects : Bromine in thiazole derivatives (e.g., 697299-87-9) enhances cross-coupling reactivity, whereas hydroxyl or vinyl groups influence polarity and synthetic utility .
Physicochemical Properties
  • Solubility : Thietane-containing carbamates are likely less polar than hydroxylated analogs (e.g., 3-hydroxycyclobutyl derivatives) but more lipophilic than aromatic systems due to the Boc group .
  • Stability : Thietane rings are less strained than azetidine or cyclobutane, offering better thermal stability. However, sulfur may oxidize under harsh conditions, forming sulfoxides or sulfones .

Biological Activity

Tert-butyl (thietan-3-YL)methylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C₉H₁₈N₂O₂S
  • Molecular Weight : 202.31 g/mol

The compound features a thietan ring, which is a saturated heterocyclic compound containing sulfur, contributing to its unique chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
  • Anticancer Potential : Investigations into its anticancer properties have shown promise in inhibiting the growth of cancer cells in vitro.
  • Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, particularly in models of neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Modulation of Cell Signaling : It may affect pathways related to apoptosis and cell proliferation, particularly in cancer cells.
  • Antioxidant Activity : The presence of the thietan ring may contribute to antioxidant effects, reducing oxidative stress in cells.

Antimicrobial Activity

A study conducted by researchers at BenchChem evaluated the antimicrobial properties of this compound against various pathogens. The findings indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Studies

In vitro studies reported in the journal Molecules revealed that this compound exhibited cytotoxic effects on several cancer cell lines. The compound was found to induce apoptosis in these cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Neuroprotective Effects

Research published in MDPI explored the neuroprotective effects of this compound in models of Alzheimer's disease. The results showed that the compound reduced levels of inflammatory markers and oxidative stress, suggesting a protective role against neurodegeneration .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectiveReduction in inflammatory markers

Q & A

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Troubleshooting Framework :
  • Assay Reproducibility : Validate protocols across labs (e.g., ATP-based cell viability vs. apoptosis markers).
  • Batch Variability : Compare COA data (e.g., purity, stereochemistry) from different suppliers .
  • Mechanistic Studies : Use CRISPR-edited cell lines to confirm target specificity (e.g., KO models for suspected receptors) .

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